Ocular Allergic Inflammation: Comparable Reduction in EB Extravasation vs. Emedastine, Superior to Other Antihistamines
In a comparative animal model study, Spaglumic Acid demonstrated a significant reduction in Evans Blue (EB) extravasation, a marker of ocular allergic inflammation, comparable to the potent antihistamine emedastine [1].
| Evidence Dimension | Reduction in Evans Blue (EB) Ocular Extravasation |
|---|---|
| Target Compound Data | Significantly lower EB extravasation compared to untreated controls |
| Comparator Or Baseline | Emedastine (significantly lower EB extravasation); other antihistamines (varying, often lesser effects) |
| Quantified Difference | Spaglumic acid and emedastine were identified as the most effective agents in reducing EB extravasation and clinical signs of early-phase allergic conjunctivitis [1]. |
| Conditions | Animal model of early-phase allergic conjunctivitis |
Why This Matters
This evidence supports the procurement of Spaglumic Acid for studies requiring a mast cell stabilizer with anti-allergic efficacy comparable to leading ophthalmic antihistamines in preclinical models.
- [1] Montero-Moreno, J., et al. (2007). Comparative study of commercially available antihistaminic drops in an animal model of early phase allergic conjunctivitis. Semantic Scholar. View Source
